

An In-depth Technical Guide to Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

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Compound of Interest

Compound Name: Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Cat. No.: B1417263

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate**, a halogenated aromatic β -ketoester of significant interest in synthetic organic chemistry and medicinal chemistry. This document delineates its nomenclature, physicochemical properties, and plausible synthetic routes. A detailed, field-proven protocol for its synthesis via a crossed Claisen condensation is presented, complete with mechanistic insights and workflow diagrams. Furthermore, this guide explores the reactivity of the dioxobutanoate moiety and the influence of the ortho-bromophenyl substituent, contextualizing its potential applications as a versatile building block in the development of novel therapeutic agents and other advanced materials. All information is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in the field.

Nomenclature and Chemical Identity

The compound of interest is systematically identified through its IUPAC name and various synonyms, ensuring clarity and precision in scientific communication.

- IUPAC Name: **Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate**

- Synonyms:
 - 2-Bromo- α,γ -dioxobenzenebutanoic acid methyl ester
 - 4-(2-Bromo-phenyl)-2,4-dioxo-butyric acid methyl ester
- CAS Number: 1035235-10-9
- Molecular Formula: C₁₁H₉BrO₄
- Molecular Weight: 285.09 g/mol

Physicochemical and Spectroscopic Properties

While specific experimental data for **Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate** is not extensively available in public literature, its properties can be inferred from its structural analogues and the known characteristics of its functional groups. The data for the more common para-isomer, Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, is provided for comparison.

Table 1: Physicochemical Properties

Property	Value (Predicted for 2-bromo isomer)	Value (Reported for 4-bromo isomer)
Appearance	Likely an off-white to pale yellow solid	Off-white needles
Melting Point	Data not available	102-108 °C
Boiling Point	Data not available	Data not available
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. The solubility of brominated aromatic compounds generally decreases with an increase in bromine substitution.	Favorable solubility in various solvent systems.
Storage	Store in an inert atmosphere at 2-8°C.	Store at 0-8°C.

Spectroscopic Characterization (Predicted):

- ^1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group, a singlet for the methyl ester protons, and a signal for the methylene protons. The chemical shifts of the aromatic protons will be influenced by the ortho-bromo substituent.
- ^{13}C NMR: The spectrum will display signals for the four carbonyl carbons, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), the methyl ester carbon, and the methylene carbon.
- IR Spectroscopy: Key absorption bands are expected for the C=O stretching of the ketone and ester functional groups (typically in the range of $1680\text{-}1750\text{ cm}^{-1}$), C-Br stretching, and aromatic C-H and C=C stretching.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br)

and ^{81}Br).

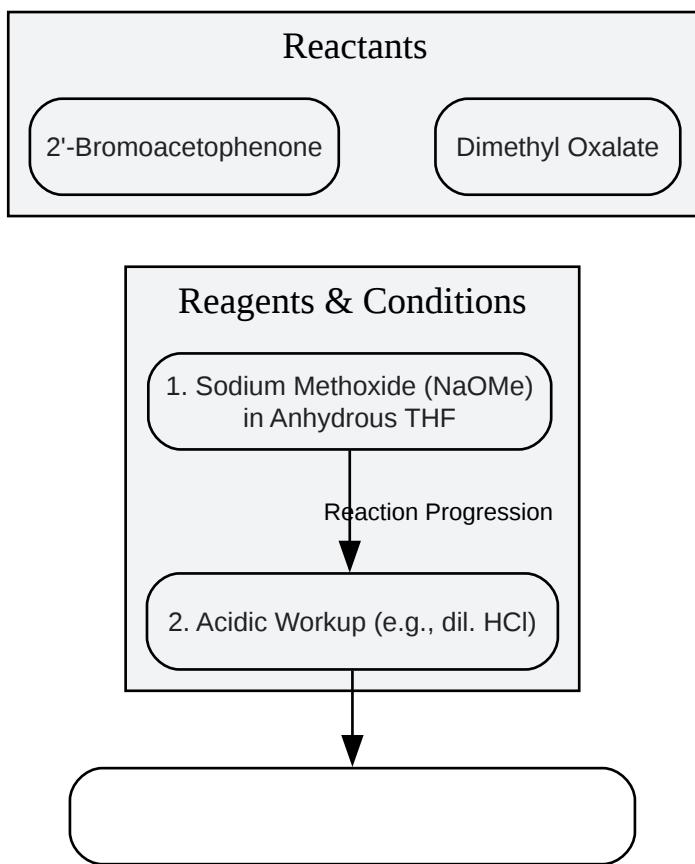
Synthesis and Mechanism: A Plausible Approach via Crossed Claisen Condensation

The synthesis of **Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate** can be logically achieved through a crossed Claisen condensation reaction. This method is a cornerstone of carbon-carbon bond formation in organic synthesis and is particularly well-suited for creating β -ketoesters. The proposed strategy involves the reaction of methyl 2-bromoacetate with a suitable precursor in the presence of a strong base. A more direct and efficient approach is the condensation of 2'-bromoacetophenone with dimethyl oxalate.

3.1. Reaction Principle

The crossed Claisen condensation utilizes two different ester partners. For a successful reaction with a high yield of a single product, one of the esters should not have enolizable α -hydrogens, thus acting solely as the electrophilic acceptor. In this proposed synthesis, dimethyl oxalate serves as the ideal electrophilic acceptor, while 2'-bromoacetophenone acts as the nucleophilic donor after being deprotonated by a strong base to form an enolate.

Diagram 1: Proposed Synthetic Pathway



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Caption: Proposed synthesis of **Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate**.

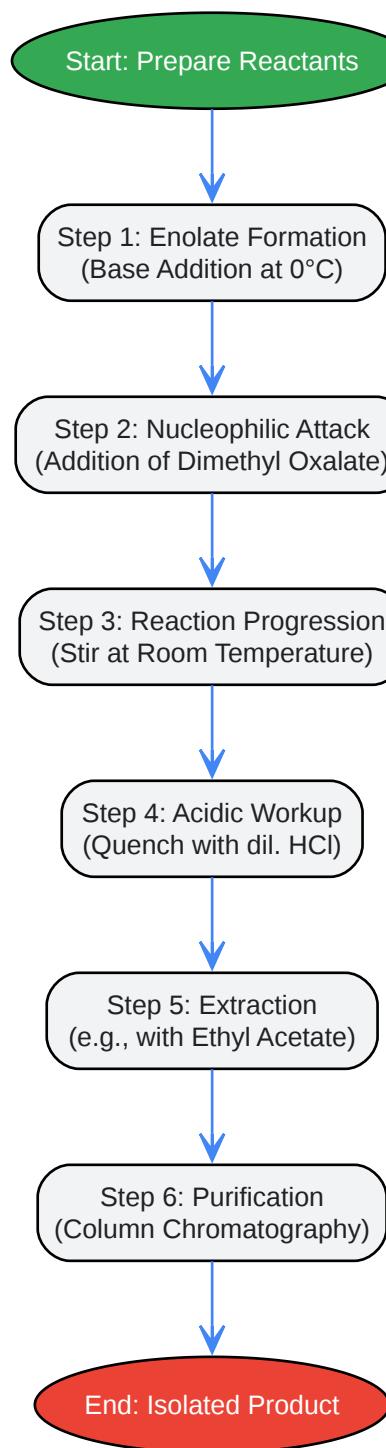
3.2. Reaction Mechanism

The mechanism of the Claisen condensation proceeds through several key steps:

- Enolate Formation: The strong base, sodium methoxide, abstracts an acidic α -proton from 2'-bromoacetophenone to form a resonance-stabilized enolate.
- Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate.
- Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group to yield the β -ketoester product.

- Deprotonation (Driving Force): The resulting β -ketoester has acidic protons between the two carbonyl groups. The methoxide base deprotonates this position, forming a highly stabilized enolate. This irreversible step drives the reaction to completion.
- Protonation: A final acidic workup step neutralizes the enolate to yield the final product, **Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate**.

Diagram 2: Claisen Condensation Workflow



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Caption: Step-by-step workflow for the synthesis.

3.3. Detailed Experimental Protocol

This protocol is a robust, self-validating procedure designed for the synthesis of **Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate**.

Materials and Reagents:

- 2'-Bromoacetophenone
- Dimethyl oxalate
- Sodium methoxide (NaOMe)
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1M solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for eluent

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and suspend it in anhydrous THF. Cool the suspension to 0°C in an ice bath.
- Enolate Formation: Dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled sodium methoxide suspension over 30 minutes. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete enolate formation.
- Condensation: Dissolve dimethyl oxalate (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath

and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Workup: Cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl until the pH is acidic.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield **Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate** as a solid.

Applications in Research and Drug Development

β-Ketoesters, such as **Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate**, are highly valuable intermediates in organic synthesis due to their versatile reactivity.

- Pharmaceutical Synthesis: The 2,4-dioxobutanoate scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. These compounds serve as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic agents. The presence of the 2-bromophenyl group offers a site for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery.
- Heterocyclic Chemistry: The dicarbonyl functionality allows for cyclization reactions with various dinucleophiles to form a wide range of heterocyclic compounds, such as pyrazoles and isoxazoles, which are common motifs in many drugs.
- Agrochemicals: β-Ketoesters are also important in the synthesis of pesticides and herbicides.
- Materials Science: The unique electronic properties conferred by the brominated aromatic ring and the dicarbonyl system make these compounds potential building blocks for advanced materials, such as polymers and coatings.

Safety and Handling

As a brominated aromatic compound, **Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate** should be handled with appropriate safety precautions.

- General Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Health Hazards: This compound is classified as a skin and eye irritant and may cause respiratory irritation. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Reactivity: Brominated organic compounds can be persistent and bioaccumulative. Care should be taken to avoid their release into the environment.
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is a versatile chemical intermediate with significant potential in various fields, particularly in drug discovery and materials science. While detailed experimental data for this specific isomer is limited, its synthesis can be reliably achieved through established methods like the Claisen condensation. Its rich functionality, combining a reactive β -ketoester moiety with a modifiable brominated aromatic ring, makes it a valuable tool for synthetic chemists aiming to construct complex molecular architectures. This guide provides a solid foundation for researchers and scientists to safely handle, synthesize, and utilize this compound in their work.

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